molecular formula C12H8Cl2N2O2 B2819453 2-[(3,4-Dichlorophenyl)amino]pyridine-3-carboxylic acid CAS No. 57978-49-1

2-[(3,4-Dichlorophenyl)amino]pyridine-3-carboxylic acid

Cat. No.: B2819453
CAS No.: 57978-49-1
M. Wt: 283.11
InChI Key: FJBJORSODLVTLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,4-Dichlorophenyl)amino]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C12H8Cl2N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and an amino group attached to a dichlorophenyl moiety.

Mechanism of Action

Target of Action

A related compound was found to inhibit the dual-specificity tyrosine phosphorylation-regulated kinase 1a (dyrk1a)-protein kinase b (pkb, akt) signaling pathway . This pathway plays a crucial role in cell survival and growth, suggesting that our compound may have similar targets and effects.

Mode of Action

The exact mode of action of this compound is currently unknown. This can lead to changes in cellular processes controlled by these proteins .

Biochemical Pathways

Given the potential inhibition of the dyrk1a-pkb/akt pathway , it could affect various downstream processes, including cell proliferation, apoptosis, and metabolism.

Result of Action

Inhibition of the dyrk1a-pkb/akt pathway could potentially lead to decreased cell proliferation and increased apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dichlorophenyl)amino]pyridine-3-carboxylic acid typically involves the reaction of 3,4-dichloroaniline with nicotinic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and continuous flow systems can enhance the production rate and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dichlorophenyl)amino]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where the amino or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, acids, and bases are employed under specific conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in various substituted derivatives of the original compound.

Scientific Research Applications

2-[(3,4-Dichlorophenyl)amino]pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4-Dichlorophenyl)amino]nicotinic acid
  • 3,4-Dichloroaniline
  • Nicotinic acid derivatives

Uniqueness

2-[(3,4-Dichlorophenyl)amino]pyridine-3-carboxylic acid is unique due to its specific structure, which combines a dichlorophenyl group with a pyridine carboxylic acid. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-(3,4-dichloroanilino)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O2/c13-9-4-3-7(6-10(9)14)16-11-8(12(17)18)2-1-5-15-11/h1-6H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBJORSODLVTLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NC2=CC(=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.